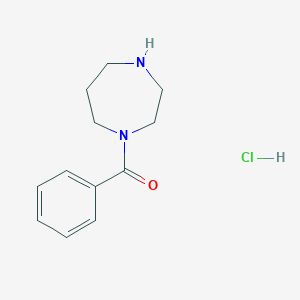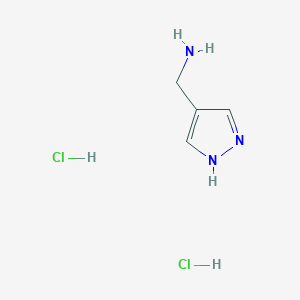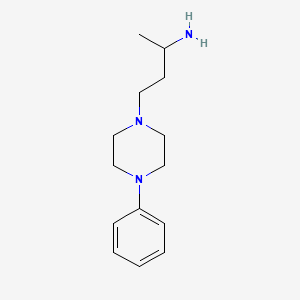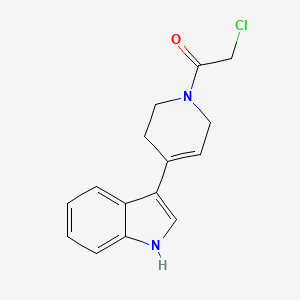
1-(4-(1H-indol-3-il)-1,2,3,6-tetrahidropiridin-1-il)-2-cloroetan-1-ona
Descripción general
Descripción
“2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1087792-03-7 . It has a molecular weight of 274.75 . The IUPAC name for this compound is 3-[1-(chloroacetyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1H-indole .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
He realizado una búsqueda exhaustiva de las aplicaciones específicas de "1-(4-(1H-indol-3-il)-1,2,3,6-tetrahidropiridin-1-il)-2-cloroetan-1-ona", también conocida como "3-[1-(cloroacetil)-1,2,3,6-tetrahidropiridin-4-il]-1H-indol". Desafortunadamente, parece haber información limitada disponible públicamente sobre las aplicaciones de este compuesto en particular en la investigación científica.
Actividad Anti-VIH
Se ha informado que los derivados del indol muestran potencial como agentes anti-VIH a través de estudios de acoplamiento molecular .
Tratamiento del Cáncer
Estos compuestos han llamado la atención por su aplicación en el tratamiento de células cancerosas debido a sus propiedades biológicamente activas .
Actividades Antiinflamatorias y Analgésicas
Algunos derivados del indol se han evaluado por sus actividades antiinflamatorias y analgésicas in vivo .
Actividad Antifúngica
Ciertos derivados del indol han mostrado actividad fungicida contra diversas cepas de Candida a concentraciones específicas .
Síntesis de Nuevos Derivados
Los indoles se utilizan en reacciones multicomponente para la síntesis de nuevos derivados con posibles aplicaciones farmacéuticas .
En cuanto al cloruro de cloroacetilo, se utiliza como intermedio en la producción de herbicidas y se ha investigado en la investigación de fármacos antitumorales .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often leading to significant downstream effects
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific effects of this compound would need further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CHIT has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of experiments. Additionally, CHIT is stable and can be stored for long periods of time. However, CHIT is not suitable for use in experiments involving human or animal subjects, as it has not been tested for safety or efficacy in these situations.
Direcciones Futuras
In the future, CHIT may be used in a variety of applications, including drug synthesis, pharmacological research, and biochemical and physiological studies. Additionally, CHIT may be used in the development of new drugs and compounds with specific properties. Additionally, CHIT may be used to study the structure and function of proteins and other molecules, as well as to analyze the effects of various drugs and compounds on living organisms. Finally, CHIT may be used to develop new treatments for diseases, such as cancer and diabetes.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-9-15(19)18-7-5-11(6-8-18)13-10-17-14-4-2-1-3-12(13)14/h1-5,10,17H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVSAPYKCBJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


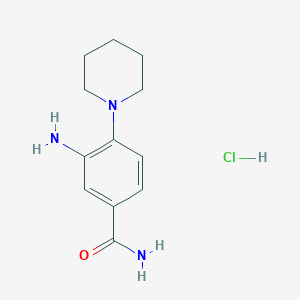
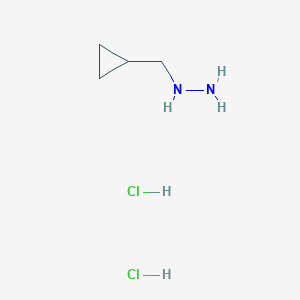

![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride](/img/structure/B1518712.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
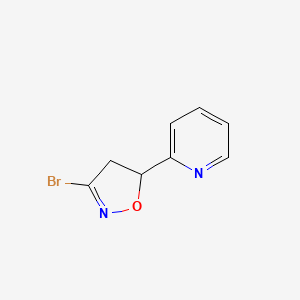
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
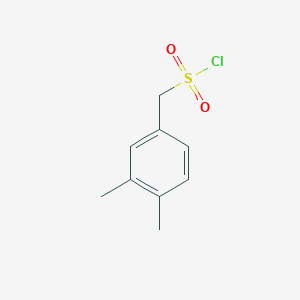
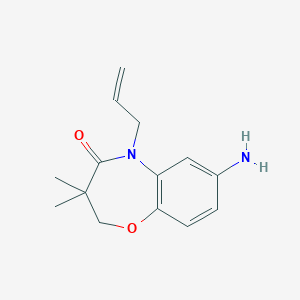
![3-Bromo-5-[1,3]dioxolan-2-yl-4,5-dihydroisoxazole](/img/structure/B1518722.png)
